molecular formula C17H25N3O2S B6025602 4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE

4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B6025602
M. Wt: 335.5 g/mol
InChI Key: YQDLIWPBZFTJHQ-UHFFFAOYSA-N
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Description

4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with ethyl acetoacetate under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Sulfonamide formation: The final step involves the reaction of the alkylated pyrazole with 4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONYL chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound is primarily based on its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyrazole ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(SEC-BUTYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE
  • 4-(SEC-BUTYL)-N-[(1-ETHYL-1H-IMIDAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE

Uniqueness

The unique combination of the sec-butyl group and the ethyl-pyrazole moiety in 4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE provides distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-butan-2-yl-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-5-14(3)15-7-9-17(10-8-15)23(21,22)19(4)13-16-11-12-20(6-2)18-16/h7-12,14H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDLIWPBZFTJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=NN(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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